2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-butylphenyl)acetamide
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Overview
Description
Structure: The compound consists of a thieno[3,2-d]pyrimidine core with a benzyl group, an oxo group, and a thio group. The N-(4-butylphenyl)acetamide moiety is attached to the nitrogen atom.
Purpose: Researchers have explored its properties due to its potential biological activities.
Preparation Methods
Synthetic Routes:
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield diverse products, such as derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology and Medicine: Explore its interactions with biological targets, potential drug-like properties, and therapeutic applications.
Industry: Assess its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its binding or activity.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to structurally related compounds.
Similar Compounds: While I don’t have specific names, explore related thieno[3,2-d]pyrimidines or acetamides.
Remember that further research and experimental validation are essential to fully understand this compound’s potential.
Properties
Molecular Formula |
C25H27N3O2S2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-[(3-benzyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C25H27N3O2S2/c1-2-3-7-18-10-12-20(13-11-18)26-22(29)17-32-25-27-21-14-15-31-23(21)24(30)28(25)16-19-8-5-4-6-9-19/h4-6,8-13H,2-3,7,14-17H2,1H3,(H,26,29) |
InChI Key |
XWINOIYTQUCWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3 |
Origin of Product |
United States |
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